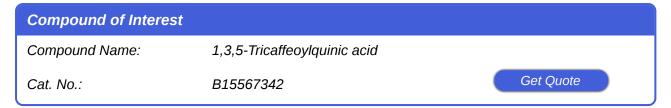


The Biosynthesis of 1,3,5-Tricaffeoylquinic Acid in Plants: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) is a polyphenolic compound found in various plants, belonging to the larger class of caffeoylquinic acids (CQAs). These compounds are esters of caffeic acid and quinic acid and are known for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in 1,3,5-TCQA for drug development and nutraceutical applications grows, a thorough understanding of its biosynthesis is crucial. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of 1,3,5-TCQA, details on its regulation, and methodologies for its study.

Core Biosynthetic Pathway: From Phenylalanine to 1,3,5-Tricaffeoylquinic Acid

The biosynthesis of 1,3,5-TCQA is an extension of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of caffeoyl-CoA, the activated form of caffeic acid, which serves as the acyl donor for the esterification of quinic acid.

The initial steps of the pathway leading to the formation of mono-caffeoylquinic acids are well-characterized.[1][2] Phenylalanine is first converted to cinnamic acid by phenylalanine







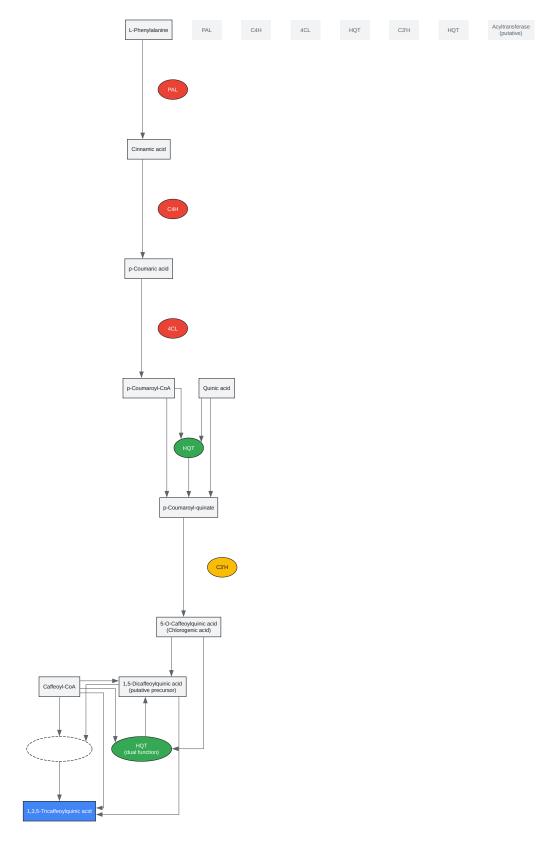
ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway can proceed through several routes to produce 5-O-caffeoylquinic acid (chlorogenic acid), the most common mono-CQA.[1][2][3] The key enzymes in this part of the pathway are hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) and hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT), both belonging to the BAHD family of acyltransferases, and p-coumaroyl ester 3'-hydroxylase (C3'H), a cytochrome P450 monooxygenase.[1][3]

The formation of di- and tri-caffeoylquinic acids occurs through the successive acylation of a mono-caffeoylquinic acid molecule. While the enzymatic synthesis of dicaffeoylquinic acids (diCQAs) is becoming clearer, the specific enzyme responsible for the final acylation step to produce 1,3,5-TCQA has not yet been definitively characterized. It is hypothesized that a specific acyltransferase, likely a member of the BAHD superfamily, catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to a dicaffeoylquinic acid precursor.

Proposed Pathway for 1,3,5-Tricaffeoylquinic Acid Biosynthesis





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Caption: Proposed biosynthetic pathway of **1,3,5-Tricaffeoylquinic acid**.



Quantitative Insights into 1,3,5-Tricaffeoylquinic Acid Biosynthesis

Quantitative data on the biosynthesis of 1,3,5-TCQA is limited. However, studies on related compounds and analyses of plant extracts provide some insights into the potential concentrations and factors influencing its production.

Compound	Plant Species	Tissue	Concentration Range	Reference(s)
3,4,5- Tricaffeoylquinic acid	Ipomoea batatas (Sweet Potato)	Leaves	44.73 to 193.22 mg/100 g DW	[4]
1,3,5- Tricaffeoylquinic acid	Xanthium strumarium	Fruit	Not specified	[1]
1,3,5- Tricaffeoylquinic acid	Lonicera japonica	Flowers	Not specified	[1]
1,3,5- Tricaffeoylquinic acid	Gnaphalium uliginosum	Aerial parts	Not specified	[1]

Enzyme Kinetics (Hypothetical for the final step)

While the specific enzyme for the final acylation step is uncharacterized, we can hypothesize its kinetic parameters based on known acyltransferases involved in CQA biosynthesis.



Enzyme	Substrate(s)	Km	Vmax	Reference(s)
Putative Acyltransferase	1,5- Dicaffeoylquinic acid, Caffeoyl- CoA	Not Determined	Not Determined	-
HQT (from S. lycopersicum)	3-CQA (for di- CQA synthesis)	16 mM	Not specified	[5]
IbICS (from I. batatas)	3-CQA (for di- CQA synthesis)	3.5 mM	Not specified	[5]

Experimental Protocols

Extraction of Caffeoylquinic Acids from Plant Material for Quantitative Analysis

This protocol describes a general method for extracting CQAs, including 1,3,5-TCQA, from plant tissues for subsequent HPLC or LC-MS analysis.

Materials:

- · Fresh or freeze-dried plant tissue
- · Liquid nitrogen
- 80% Methanol (HPLC grade)
- Centrifuge
- 0.22 μm syringe filters
- HPLC vials

Procedure:

• Grind the plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

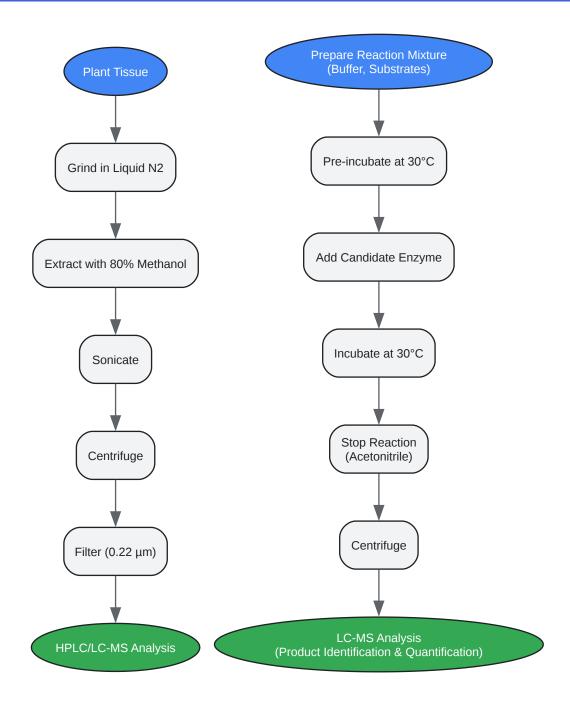






- Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
- Add 1 mL of 80% methanol to the tube.
- Vortex the mixture vigorously for 1 minute.
- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the extract at 13,000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.
- Store the vial at -20°C until analysis.





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